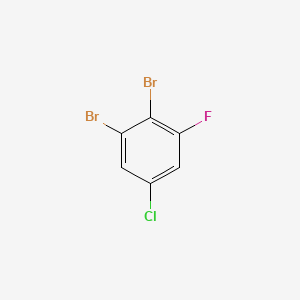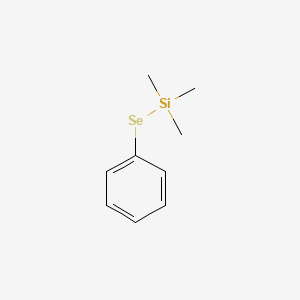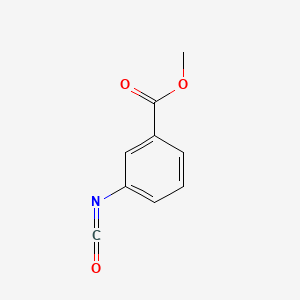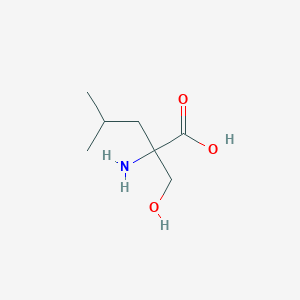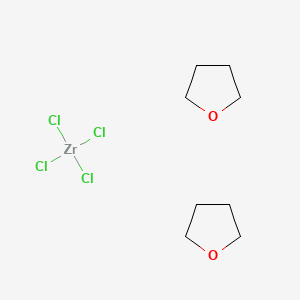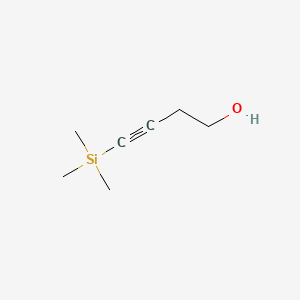
4-トリメチルシリル-3-ブチン-1-オール
概要
説明
4-Trimethylsilyl-3-butyn-1-ol is an organic chemical synthesis intermediate . It is used in various chemical reactions due to its unique structure and properties .
Synthesis Analysis
The synthesis of 4-Trimethylsilyl-3-butyn-1-ol involves several steps. The process starts with 2-butyn-1-ol, which is treated with n-butyllithium and tert-butyllithium to form a dianionic intermediate. This intermediate is then reacted with trimethylsilyl chloride to form 4-Trimethylsilyl-3-butyn-1-ol .Molecular Structure Analysis
The molecular formula of 4-Trimethylsilyl-3-butyn-1-ol is C7H14OSi . Its molecular weight is 142.27 g/mol . The IUPAC name for this compound is 4-trimethylsilylbut-3-yn-1-ol . The SMILES representation is CSi©C#CCCO .Physical And Chemical Properties Analysis
4-Trimethylsilyl-3-butyn-1-ol is a clear colorless to light yellow liquid . It has a density of 0.8540 g/mL and a boiling point of 97.0°C to 98.0°C (24.0mmHg) . It is soluble in ethanol, acetone, and slightly soluble in water .科学的研究の応用
有機化学合成中間体
4-トリメチルシリル-3-ブチン-1-オールは、有機化学合成中間体として使用されます . これは、実験室または工業環境で他の有機化合物の製造に使用されることを意味します。これは、その独特の化学構造のために、さまざまな有機化合物の合成における重要な構成要素です。
エンテカビル合成
エンテカビルは、B型肝炎ウイルス(HBV)感染の治療に使用される抗ウイルス薬です。 エンテカビルの合成では、4-トリメチルシリル-3-ブチン-1-オールを使用できます .
非対称生物還元
4-トリメチルシリル-3-ブチン-1-オールは、非対称生物還元プロセスで使用できます . このプロセスは、エナンチオマー的に純粋な化合物を生成するために使用されます。これは、分子のキラリティがその生物学的活性に影響を与える可能性のある医薬品などの分野で重要です。
イオン液体における使用
イオン液体は、低い揮発性、高い熱安定性、優れた溶解能力などの独自の特性により、幅広い用途があります。 4-トリメチルシリル-3-ブチン-1-オールは、生体適合性のある水と混和しないイオン液体の研究に使用されてきました .
Safety and Hazards
作用機序
Target of Action
4-Trimethylsilyl-3-butyn-1-ol is primarily used as an organic chemical synthesis intermediate
Action Environment
The action, efficacy, and stability of 4-Trimethylsilyl-3-butyn-1-ol can be influenced by various environmental factors. For instance, it is stable under recommended storage conditions but is incompatible with oxidizing agents . The specific environmental conditions required for its optimal use would likely depend on the specific synthesis pathway being used.
特性
IUPAC Name |
4-trimethylsilylbut-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-9(2,3)7-5-4-6-8/h8H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTMVAFCUIGHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375373 | |
| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2117-12-6 | |
| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2117-12-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction described in the research paper in the context of organic synthesis?
A1: The research paper describes the synthesis of (Z)-4-(Trimethylsilyl)-3-buten-1-ol using 4-(Trimethylsilyl)-3-butyn-1-ol as an intermediate. [] This reaction is significant because it demonstrates a method for the selective reduction of an alkyne (triple bond) to a cis-alkene (double bond). This type of selective reduction is important in organic synthesis for creating specific geometric isomers, which can have different biological and chemical properties. The use of a Lindlar catalyst, a modified palladium catalyst, allows for this controlled reduction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

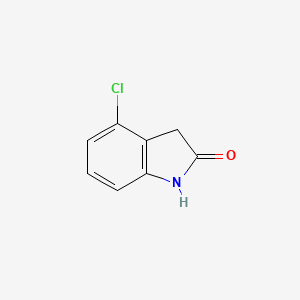
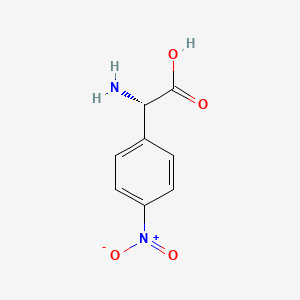
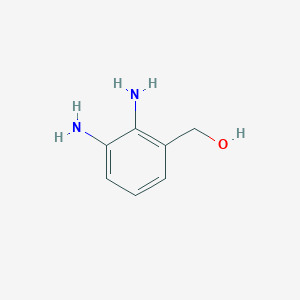
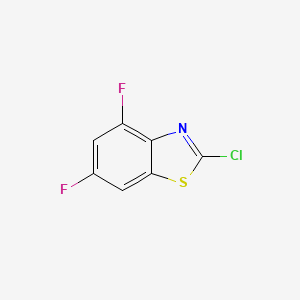
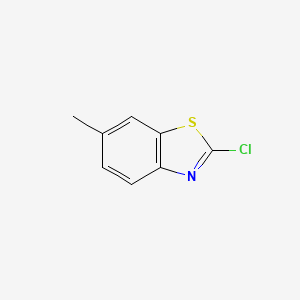
![4-[4-(Methylthio)phenyl]-4-oxobutanoic acid](/img/structure/B1585642.png)
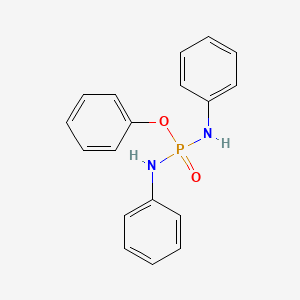

![Calix[8]arene](/img/structure/B1585647.png)
